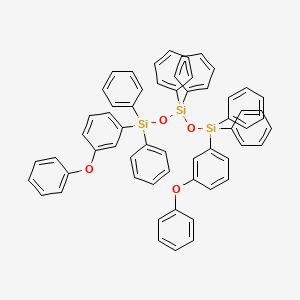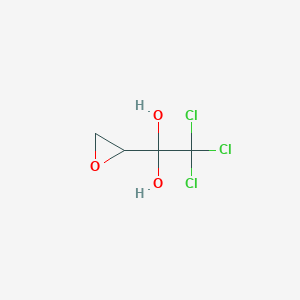
1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl and phenoxy groups attached to a trisiloxane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane typically involves the reaction of phenoxyphenylsilane derivatives with hexaphenylcyclotrisiloxane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the trisiloxane structure.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure consistent product quality.
化学反应分析
Types of Reactions
1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized under specific conditions to form corresponding phenolic compounds.
Reduction: Reduction reactions can target the phenoxy groups, potentially leading to the formation of phenylsilane derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce phenylsilane derivatives.
科学研究应用
1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Chemistry: The compound serves as a precursor for synthesizing other organosilicon compounds and as a model compound for studying silicon-based chemistry.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants due to its robust chemical properties.
作用机制
The mechanism by which 1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane exerts its effects is primarily through its interaction with other molecules via its phenyl and phenoxy groups. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications. The molecular targets and pathways involved are specific to the application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
- 1,3,5-Tris(3-phenoxyphenyl)trisiloxane
- Hexaphenylcyclotrisiloxane
- Phenoxyphenylsilane derivatives
Uniqueness
1,5-Bis(3-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane is unique due to its specific arrangement of phenyl and phenoxy groups on a trisiloxane backbone. This structure imparts distinct chemical and physical properties, such as enhanced thermal stability and resistance to oxidation, which are not as pronounced in similar compounds.
属性
CAS 编号 |
59024-70-3 |
|---|---|
分子式 |
C60H48O4Si3 |
分子量 |
917.3 g/mol |
IUPAC 名称 |
bis[[(3-phenoxyphenyl)-diphenylsilyl]oxy]-diphenylsilane |
InChI |
InChI=1S/C60H48O4Si3/c1-9-27-49(28-10-1)61-51-31-25-45-59(47-51)65(53-33-13-3-14-34-53,54-35-15-4-16-36-54)63-67(57-41-21-7-22-42-57,58-43-23-8-24-44-58)64-66(55-37-17-5-18-38-55,56-39-19-6-20-40-56)60-46-26-32-52(48-60)62-50-29-11-2-12-30-50/h1-48H |
InChI 键 |
MRBPVLBPXUUZMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)O[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC(=C9)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)

![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)


![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)


